1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, methylsulfonyl chloride, and 4-nitroaniline.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. The piperazine is first reacted with methylsulfonyl chloride in the presence of a base like triethylamine to form 1-(Methylsulfonyl)piperazine.
Nitration: The intermediate product is then subjected to nitration using 4-nitroaniline under acidic conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-4-phenylpiperazine: Lacks the nitro group, leading to different chemical and biological properties.
1-(Methylsulfonyl)-4-(4-chlorophenyl)piperazine: Contains a chloro group instead of a nitro group, resulting in different reactivity and applications.
1-(Methylsulfonyl)-4-(4-methoxyphenyl)piperazine:
Biological Activity
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview based on recent research findings, including its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate effectiveness compared to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- IC50 Values : The IC50 for the inhibition of TNF-α release was found to be approximately 50 µM, showcasing its potential as an anti-inflammatory agent .
Cytokine | IC50 (µM) |
---|---|
TNF-α | 50 |
IL-6 | 65 |
3. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neuronal injury, it has been shown to reduce cell death and promote survival in neuronal cultures exposed to oxidative stress.
- Cell Viability : In neuronal cell lines treated with H2O2, treatment with the compound resulted in a cell viability increase of up to 40% compared to untreated controls .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study involving animal models of inflammation showed that administration of the compound led to a significant reduction in paw edema, suggesting its efficacy in treating inflammatory conditions.
- Another study focused on its neuroprotective effects in a rodent model of stroke, where it was observed to improve functional recovery post-injury .
Properties
IUPAC Name |
1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQBVNBFQUOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385418 | |
Record name | ST088463 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63178-61-0 | |
Record name | ST088463 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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